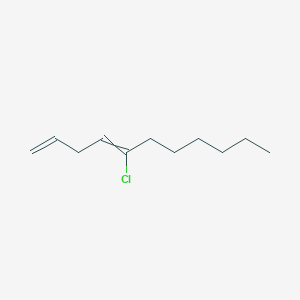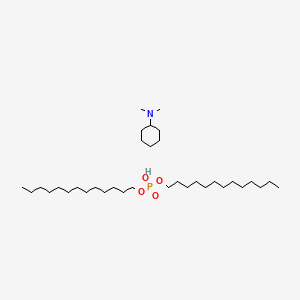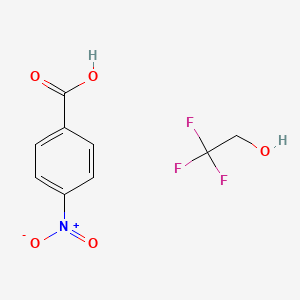
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro substituent at the second position and a methyl ester group at the third position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole ring.
Microwave Irradiation: The reaction mixture is exposed to microwave irradiation, which optimizes the conversion of enamines into the desired indole product with high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions and microwave-assisted techniques to ensure high efficiency and yield.
化学反应分析
Types of Reactions
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the second position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different functional groups replacing the chloro substituent or modifying the ester group.
科学研究应用
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various biological receptors and enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 1H-indole-3-carboxylate: Lacks the chloro substituent at the second position.
2-Methyl-1H-indole-3-carboxylate: Has a methyl group instead of a chloro substituent at the second position.
1-Methyl-1H-indole-3-carboxylate: Lacks the chloro substituent and has a methyl group at the nitrogen position.
Uniqueness
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which confer distinct chemical reactivity and potential biological activity compared to other indole derivatives .
属性
CAS 编号 |
65610-50-6 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC 名称 |
methyl 2-chloro-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-13-8-6-4-3-5-7(8)9(10(13)12)11(14)15-2/h3-6H,1-2H3 |
InChI 键 |
UYIRXLJICAAFRZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
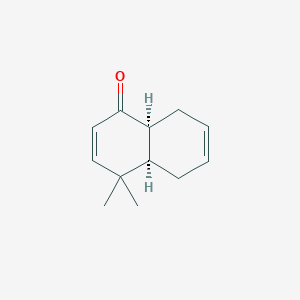
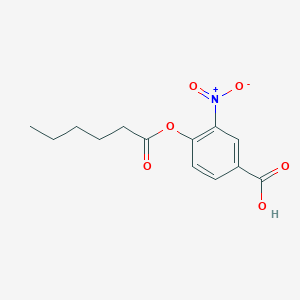
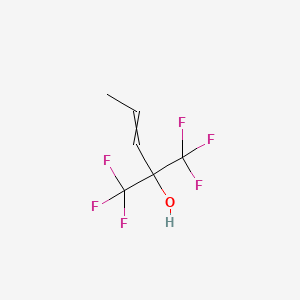
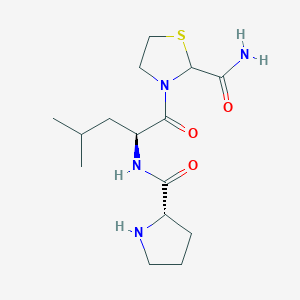

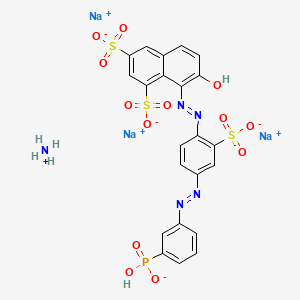
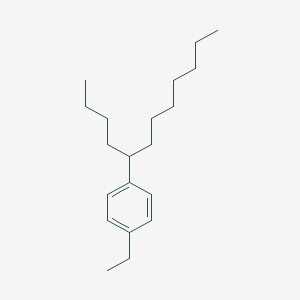
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
